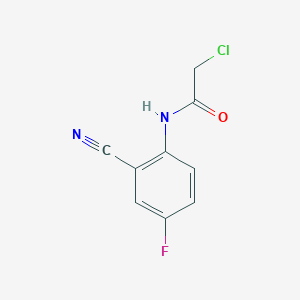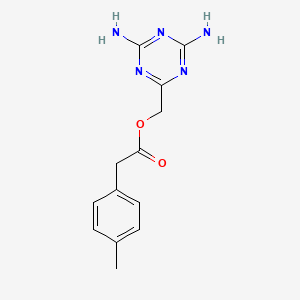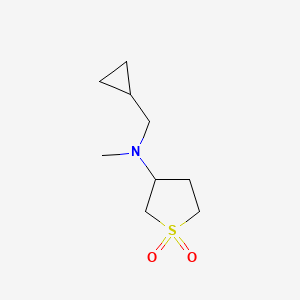![molecular formula C16H20N2O2 B7627939 5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the class of indole-2,3-diones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MMPI has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis, multiple sclerosis, and Alzheimer's disease. MMPI has also been shown to have antitumor activity, making it a potential candidate for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of MMPI is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. MMPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. MMPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
MMPI has been shown to have significant biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. MMPI has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. MMPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMPI in lab experiments is its relatively low toxicity, making it a safe compound to work with. MMPI is also stable under normal laboratory conditions, making it easy to handle and store. One of the limitations of using MMPI in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can be overcome by using organic solvents, such as dimethyl sulfoxide (DMSO), but this can affect the activity of the compound.
Zukünftige Richtungen
There are several future directions for the research on MMPI. One direction is to investigate the potential of MMPI as a therapeutic agent for various inflammatory diseases and cancer. Another direction is to explore the mechanism of action of MMPI and its interaction with various enzymes and proteins involved in inflammation and oxidative stress. Additionally, the development of more efficient synthesis methods for MMPI and its analogs could lead to the discovery of new compounds with improved activity and selectivity.
Synthesemethoden
MMPI can be synthesized by several methods, including the reaction of 2,3-dimethylindole with 4-methylpiperidine and formaldehyde, followed by oxidation with potassium permanganate. The yield of this method is relatively low, and alternative methods have been developed, including the reaction of 2,3-dimethylindole with 4-methylpiperidine and paraformaldehyde in the presence of acetic acid. The yield of this method is higher, and the reaction time is shorter.
Eigenschaften
IUPAC Name |
5-methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-7-17(8-6-11)10-18-14-4-3-12(2)9-13(14)15(19)16(18)20/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZZDRCVGCABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)
![1-(2,7-Diazaspiro[4.4]nonan-2-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B7627872.png)
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)


![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)

